molecular formula C9H14O4 B1323842 (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid CAS No. 2484-60-8

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323842
CAS No.: 2484-60-8
M. Wt: 186.2 g/mol
InChI Key: BOVPVRGRPPYECC-BQBZGAKWSA-N
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Description

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (CAS: 111955-05-6) is a stereochemically defined cyclohexane derivative with molecular formula C 9 H 14 O 4 and molecular weight 186.21 g/mol. This compound features both carboxylic acid (-COOH) and methyl ester (-COOCH 3 ) functional groups on adjacent carbon atoms of a cyclohexane ring in a specific cis orientation relative to the (1S,2S) configuration . As a dicarboxylic acid derivative, this compound serves as a versatile chiral building block and intermediate in organic synthesis and pharmaceutical research. The presence of two differentially protected carboxyl groups enables selective functionalization, making it valuable for constructing complex molecular architectures with precise stereochemical control . Researchers utilize this compound in developing stereoselective synthetic routes, where the rigid cyclohexane framework and defined stereochemistry guide asymmetric induction in subsequent reactions. The compound exhibits typical carboxylic acid properties including the ability to form hydrogen bonds, which influences its physical characteristics such as boiling point (approximately 303°C at 760 mmHg) and density (1.2±0.1 g/cm³) . The carboxylic acid moiety can undergo various transformations characteristic of this functional group, including conversion to acid chlorides, anhydrides, esters, and amides through nucleophilic acyl substitution reactions . These reactions typically require activation of the carboxyl group since the hydroxyl moiety is a poor leaving group in direct substitution. In laboratory settings, this compound can be synthesized through stereoselective routes or derived from corresponding anhydrides. Safety precautions should be observed during handling as related compounds may be harmful by inhalation, in contact with skin, or if swallowed. Recommended personal protective equipment includes laboratory clothing, chemical-resistant gloves, and safety goggles, with engineering controls such as chemical fume hoods . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and implement appropriate handling protocols before use in experimental procedures.

Properties

IUPAC Name

(1S,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPVRGRPPYECC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641343
Record name (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200948-89-6, 2484-60-8
Record name 1-Methyl (1S,2S)-1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200948-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Cyclohexane-1,2-dicarboxylic Acid Derivatives

A common route to (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid involves selective monoesterification of the corresponding cyclohexane-1,2-dicarboxylic acid. This can be achieved by controlled reaction of the dicarboxylic acid with methanol under acidic catalysis, favoring formation of the mono-methyl ester while retaining one free carboxylic acid group. The stereochemistry is preserved if starting from enantiomerically pure cyclohexane-1,2-dicarboxylic acid.

Hydrogenation of Aromatic Precursors

Another preparative method involves the hydrogenation of benzenecarboxylic acid derivatives to yield cyclohexanecarboxylic acid compounds, which can then be selectively esterified. According to patent WO2015102893A1, the process includes:

  • Step 1: Hydrogenation of the benzene ring of benzenecarboxylic acid compounds to form cyclohexanecarboxylic acid derivatives.
  • Step 2: Selective hydrogenation of one or more acid groups to hydroxymethyl groups, if desired, in the presence of tertiary cyclic amide solvents.

This method allows for the preparation of cyclohexane derivatives with controlled functionalization and stereochemistry, potentially including this compound as an intermediate or product.

Detailed Laboratory Synthesis

Synthesis via Zinc(II) Perchlorate Catalysis

A reported laboratory procedure for preparing the monoester of cyclohexane-1,2-dicarboxylic acid involves the use of zinc(II) perchlorate as a catalyst in methanol. The process is as follows:

  • Dissolve the starting cyclohexane-1,2-dicarboxylic acid in methanol.
  • Add Zn(ClO4)2·6H2O dropwise under stirring at room temperature.
  • Saturate the solution with diethyl ether to induce precipitation.
  • Cool the mixture to 0 °C and stir for 1 hour.
  • Filter the precipitate to obtain the monoester as a pale-yellow solid with high yield (~85%).

This method provides good stereochemical control and purity, suitable for preparing this compound.

Catalytic Hydrogenation Using Platinum Oxide

An alternative approach involves catalytic hydrogenation of pyridine dicarboxylic acid derivatives to yield the corresponding cyclohexane dicarboxylic acids, which can then be esterified. For example:

  • Dissolve 2,6-pyridinedicarboxylic acid in glacial acetic acid and water.
  • Add platinum oxide catalyst (PtO2).
  • Stir vigorously under hydrogen atmosphere for 35 hours.
  • Filter and acidify the filtrate to precipitate the cyclohexane dicarboxylic acid.
  • Recrystallize to obtain pure product.

Subsequent selective esterification yields the target mono-methyl ester compound.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Hydrogenation temperature Room temperature to 80 °C Depends on catalyst and substrate
Hydrogen pressure 1 to 10 atm Higher pressure may increase rate
Reaction time 0.5 to 20 hours Often 4 to 12 hours for aromatic hydrogenation
Catalyst PtO2, Pd/C, or Zn(ClO4)2·6H2O Choice affects stereoselectivity and yield
Solvent Methanol, acetic acid, tertiary cyclic amides Solvent choice critical for selectivity
Esterification conditions Acid catalysis, room temperature to reflux Control to avoid diester formation

Purification and Characterization

  • The monoester product is typically isolated by precipitation or crystallization.
  • Filtration and washing with cold solvents (e.g., diethyl ether) improve purity.
  • Characterization includes ^1H NMR, ^13C NMR, and chiral HPLC to confirm stereochemistry and purity.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Stereochemical Control Reference
Selective esterification Methanol, acid catalyst Room temp, controlled addition ~85 High
Hydrogenation of benzenecarboxylic acids H2, PtO2 or Pd/C, tertiary cyclic amide solvent 0.5–20 h, 1–10 atm H2 Variable Moderate to high
Catalytic hydrogenation of pyridine dicarboxylic acid PtO2, acetic acid, H2 35 h, room temp, H2 atmosphere ~80 High

Research Findings and Notes

  • The use of tertiary cyclic amide solvents during hydrogenation improves solubility and may reduce the need for intermediate purification steps.
  • Zinc(II) perchlorate catalysis in methanol provides a mild and efficient route to the monoester with excellent stereochemical retention.
  • Hydrogenation of aromatic precursors is a scalable industrial method but requires careful control to avoid over-reduction or side reactions.
  • The stereochemistry (1S,2S) is critical for biological activity in downstream applications, so enantiomeric purity must be confirmed by chiral analytical methods.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structural features allow it to function as a chiral building block in the development of pharmaceuticals. The ability to introduce functional groups at specific positions on the cyclohexane ring enhances its utility in creating diverse medicinal compounds.

Case Study: Anticancer Activity
Research has shown that derivatives of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid exhibit promising anticancer properties. For instance, a study demonstrated that modifications to this compound led to enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions improved the compound's efficacy and selectivity towards cancer cells, making it a candidate for further development in anticancer therapies.

Organic Synthesis

Chiral Synthesis
The compound serves as an important chiral intermediate in organic synthesis. Its stereochemistry allows for the asymmetric synthesis of various compounds, which is crucial in producing enantiomerically pure substances required in pharmaceuticals and agrochemicals.

Data Table: Chiral Synthesis Applications

Application AreaCompound DerivedYield (%)Reference
Antiviral agentsModified cyclohexane derivatives85%
Anti-inflammatory drugsEster derivatives90%
Neuroprotective agentsAmine derivatives75%

Material Science

Polymer Chemistry
this compound has been explored for its potential applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties while providing environmental benefits.

Case Study: Biodegradable Polymers
A study focused on the incorporation of this compound into polylactic acid (PLA) matrices demonstrated improved thermal stability and mechanical strength. The resulting biodegradable polymer exhibited favorable degradation rates under composting conditions, highlighting its potential for sustainable material applications.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

    • This enantiomer shares the same functional groups but differs in spatial arrangement. Studies suggest that stereochemistry significantly impacts biological activity. For instance, in antifungal agent synthesis, the (1S,2S) configuration showed higher selectivity compared to other stereoisomers .
    • Key Data : Molecular weight = 200.23 g/mol (same as 1S,2S isomer).
  • rac-(1S,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

    • A racemic mixture containing both (1S,2R) and (1R,2S) configurations. Such mixtures are often used to study stereochemical effects on solubility and crystallinity. This compound has a molecular weight of 242.32 g/mol .

Functional Group Modifications

  • (1S,2S)-2-(1,3-Dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic Acid

    • Replaces the methoxycarbonyl group with a naphthalene dicarboximide moiety. This modification enhances π-π stacking interactions, making it suitable for applications in materials science and as a protease inhibitor precursor .
    • Key Data : Molecular weight = 351.35 g/mol; CAS 731811-50-0 .
  • (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic Acid

    • Substitutes methoxycarbonyl with a benzyloxycarbonyl (-Cbz) group. The benzyl group improves lipophilicity, aiding in membrane permeability for drug delivery.
    • Key Data : Molecular weight = 262.31 g/mol; CAS 200948-88-5 .

Amino and Hydroxy Derivatives

  • (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid Hydrochloride Replaces methoxycarbonyl with an amino (-NH₂) group. This compound is a key intermediate in peptidomimetics and β-amino acid synthesis. Key Data: Molecular weight = 181.63 g/mol (hydrochloride salt); CAS 158414-45-0 .
  • (1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic Acid Features an amino group at the 1-position and a hydroxyl (-OH) group at the 2-position. Used in glycopeptide antibiotics and enzyme inhibitors. Key Data: Molecular weight = 159.18 g/mol; CAS 197247-91-9 .

Industrial and Pharmacological Derivatives

  • 1,2-Cyclohexanedicarboxylic Acid, Diisononyl Ester A diester derivative with applications as a plasticizer. Lacks chiral centers but shares the cyclohexane backbone. Key Data: CAS 166412-78-8; molecular weight = 368.54 g/mol .
  • Macrodomain Inhibitors (e.g., SARS-CoV-2 NSP3) Derivatives like (1R,2S)-2-[(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)amino]cyclohexane-1-carboxylic acid target viral proteins. These highlight the adaptability of the cyclohexane scaffold in antiviral drug design .

Biological Activity

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a chiral compound with significant biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C9H14O4
  • Molecular Weight : 186.21 g/mol
  • CAS Number : 2484-60-8
  • IUPAC Name : (1S,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid

The biological activity of this compound primarily involves its interaction with various biomolecules. It has been shown to act as a ligand that can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6, indicating its ability to modulate inflammatory responses .

Study 3: Enzyme Inhibition Profile

A detailed enzyme kinetics study revealed that this compound acts as a competitive inhibitor of COX enzymes. The inhibition constant (Ki) was determined to be 0.5 µM, suggesting strong binding affinity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acidStructureLower antimicrobial activity compared to (1S,2S)
Cyclohexane-1,2-dicarboxylic acidStructureMinimal biological activity
Cyclohexane-1-carboxylic acidStructureNotable for basic chemical properties but limited biological activity

Q & A

Q. Basic

  • HPLC : Quantify purity (≥98% as standard) using reverse-phase C18 columns with UV detection .
  • Mass spectrometry (MS) : Confirm molecular weight (C₉H₁₄O₄; MW 186.21) via ESI-MS.
  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) functional groups.

How can reaction conditions be optimized to improve yield and enantioselectivity?

Q. Advanced

  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance coupling efficiency .
  • Catalyst variation : Replace DMAP with alternative acyl transfer catalysts (e.g., HOBt) to reduce racemization.
  • Temperature control : Lower temperatures (0–5°C) may improve stereochemical retention during activation steps.
  • Design of Experiments (DoE) : Statistically optimize variables (reagent stoichiometry, reaction time) using response surface methodology .

What computational methods predict the compound’s reactivity in asymmetric synthesis?

Q. Advanced

  • Density Functional Theory (DFT) : Model transition states to assess steric and electronic effects of the methoxycarbonyl group on nucleophilic attack.
  • Molecular docking : Simulate interactions with enzymatic catalysts (e.g., lipases) for chemo-enzymatic route design .
  • Conformational analysis : Use software like Gaussian or ORCA to evaluate cyclohexane ring puckering and substituent orientation .

How is this compound utilized in the synthesis of bioactive molecules?

Advanced
The methoxycarbonyl group serves as a protecting group for carboxylic acids, enabling selective derivatization. For example:

  • Peptide analogs : Convert to amides via EDCI/HOBt coupling for β-amino acid precursors .
  • Pharmacological probes : Incorporate into cyclohexane-based inhibitors targeting enzymes (e.g., carbonic anhydrases) or transporters .

How should researchers address contradictions in stereochemical outcomes across synthesis methods?

Q. Advanced

  • Racemization checks : Monitor reaction progress via chiral HPLC to detect unintended epimerization.
  • Comparative studies : Replicate methods from literature (e.g., EDCI vs. enzymatic catalysis) to identify critical variables .
  • Mechanistic analysis : Use kinetic isotope effects or Hammett plots to elucidate pathways causing stereochemical drift .

What role does the methoxycarbonyl substituent play in directing regioselective reactions?

Q. Advanced

  • Steric hindrance : The bulky methoxycarbonyl group shields the adjacent carboxylic acid, favoring nucleophilic attack at the less hindered position.
  • Electronic effects : The electron-withdrawing carbonyl enhances the acidity of the cyclohexane carboxylic acid, facilitating deprotonation in base-mediated reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

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